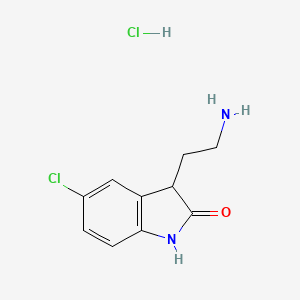

3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminoethyl)-5-chloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9;/h1-2,5,7H,3-4,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYUOZRMFWXBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=O)N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672850 | |

| Record name | 3-(2-Aminoethyl)-5-chloro-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185150-35-9 | |

| Record name | 3-(2-Aminoethyl)-5-chloro-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Aminoethyl)-5-chloroindolin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of a viable and robust synthetic pathway for 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride. This compound is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably the atypical antipsychotic drug Ziprasidone.[1][2] This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delineates a four-step synthesis, commencing with the readily available starting material, 4-chloroaniline. Each step is elucidated with detailed experimental protocols, mechanistic insights, and critical process parameters, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization at the 3-position with an aminoethyl side chain, combined with a chloro-substituent at the 5-position, renders 3-(2-Aminoethyl)-5-chloroindolin-2-one a highly valuable building block. Its strategic importance is underscored by its role as a key precursor in the synthesis of Ziprasidone, a serotonin and dopamine receptor antagonist used in the treatment of schizophrenia.[3]

The synthetic pathway detailed herein has been designed for efficiency, scalability, and is based on well-established chemical transformations. The overall strategy involves the construction of the 5-chlorooxindole core, followed by the introduction of a cyanomethylene group at the C3 position via a Knoevenagel condensation. Subsequent catalytic hydrogenation simultaneously reduces the exocyclic alkene and the nitrile to afford the desired primary amine. The synthesis culminates in the formation of the stable hydrochloride salt.

Overall Synthetic Pathway

The four-step synthesis from 4-chloroaniline to the final hydrochloride salt is illustrated below.

Figure 1: Overall synthetic scheme for this compound.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 5-Chloroindolin-2-one (5-Chlorooxindole)

Principle and Rationale: This initial step involves two fundamental reactions. First, an acylation of 4-chloroaniline with chloroacetyl chloride to form the corresponding N-acyl aniline intermediate. This reaction protects the amine and introduces the two-carbon unit required for the subsequent cyclization. The second reaction is an intramolecular Friedel-Crafts acylation. Under the influence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the newly formed acyl group cyclizes onto the aromatic ring to form the five-membered lactam ring of the indolin-2-one core.[1] The regioselectivity of the cyclization is directed ortho to the activating amino group, leading to the desired 5-chloro substituted product.

Experimental Protocol:

-

Acylation: To a solution of 4-chloroaniline (1.0 eq) in ethyl acetate, an aqueous solution of sodium bicarbonate (2.5 eq) is added. The mixture is cooled to 0-5 °C with vigorous stirring. Chloroacetyl chloride (1.1 eq) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for 2-3 hours. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude N-(4-chlorophenyl)-2-chloroacetamide, which can be used in the next step without further purification.

-

Friedel-Crafts Cyclization: The crude N-(4-chlorophenyl)-2-chloroacetamide (1.0 eq) is dissolved in a suitable inert solvent like dichloromethane (DCM). The solution is cooled to 0 °C. Anhydrous aluminum chloride (3.0 eq) is added portion-wise, keeping the internal temperature below 10 °C. After the addition, the reaction mixture is warmed to room temperature and then heated to reflux (approx. 40 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: The reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. The mixture is stirred vigorously for 30 minutes. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford 5-chloroindolin-2-one as a solid.

| Parameter | Value/Description | Reference(s) |

| Starting Material | 4-Chloroaniline | [4] |

| Key Reagents | Chloroacetyl chloride, Aluminum chloride (AlCl₃) | [1] |

| Solvents | Ethyl Acetate, Dichloromethane (DCM) | |

| Typical Yield | 75-85% over two steps | |

| Product Form | Off-white to pale yellow solid |

Step 2: Synthesis of (E)-2-(5-chloro-2-oxoindolin-3-ylidene)acetonitrile

Principle and Rationale: This step employs the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3] The active methylene group of cyanoacetic acid is deprotonated by a weak base, typically piperidine or another amine, to form a nucleophilic enolate. This enolate then attacks the electrophilic C3 carbonyl of the 5-chloroindolin-2-one (which exists in equilibrium with its tautomer, 3-hydroxy-5-chloro-1H-indole). A subsequent dehydration step yields the thermodynamically stable α,β-unsaturated product, (E)-2-(5-chloro-2-oxoindolin-3-ylidene)acetonitrile. The 'E' configuration is generally favored due to steric considerations. This reaction efficiently installs the required two-carbon nitrile side chain at the C3 position.[5][6]

Figure 2: Simplified mechanism of the Knoevenagel condensation.

Experimental Protocol:

-

Reaction Setup: A mixture of 5-chloroindolin-2-one (1.0 eq), cyanoacetic acid (1.2 eq), and a catalytic amount of piperidine (0.1 eq) is suspended in ethanol.

-

Reaction Execution: The mixture is heated to reflux (approx. 78 °C) and stirred for 3-5 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any residual piperidine and cyanoacetic acid. The solid is dried under vacuum to yield (E)-2-(5-chloro-2-oxoindolin-3-ylidene)acetonitrile as a colored solid.

| Parameter | Value/Description | Reference(s) |

| Starting Material | 5-Chloroindolin-2-one | |

| Key Reagents | Cyanoacetic acid, Piperidine (catalyst) | [5],[6] |

| Solvent | Ethanol | |

| Typical Yield | 80-90% | [7] |

| Product Form | Orange to red solid | [7] |

Step 3: Reduction to 3-(2-Aminoethyl)-5-chloroindolin-2-one

Principle and Rationale: This is a critical reduction step where two functional groups are transformed simultaneously. Catalytic hydrogenation using Raney® Nickel is a highly effective method for this purpose.[8] Raney® Ni is a sponge-like, high-surface-area catalyst that is particularly adept at reducing nitriles to primary amines. Concurrently, it hydrogenates the carbon-carbon double bond of the enone system. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like methanol, often with the addition of ammonia to prevent the formation of secondary amine byproducts.[9]

Experimental Protocol:

-

Catalyst Preparation: A slurry of activated Raney® Nickel (approx. 10-20% by weight of the substrate) is carefully washed with the reaction solvent (e.g., methanol) to remove residual water and alkali from its preparation. Caution: Raney® Nickel is pyrophoric and must be handled with care under a solvent blanket.

-

Reaction Setup: (E)-2-(5-chloro-2-oxoindolin-3-ylidene)acetonitrile (1.0 eq) is suspended in a 7N solution of ammonia in methanol in a high-pressure hydrogenation vessel. The prepared Raney® Nickel slurry is added to the vessel.

-

Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen. The reaction is then pressurized with hydrogen gas (typically 50-100 psi) and stirred vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up and Purification: After the reaction, the vessel is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite®. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air and should be quenched appropriately. The filtrate is concentrated under reduced pressure to yield the crude 3-(2-Aminoethyl)-5-chloroindolin-2-one as a solid or oil, which can be used directly in the next step.

| Parameter | Value/Description | Reference(s) |

| Starting Material | (E)-2-(5-chloro-2-oxoindolin-3-ylidene)acetonitrile | |

| Key Reagents | Hydrogen (H₂), Raney® Nickel (catalyst), Ammonia | [8], |

| Solvent | Methanol | |

| Typical Yield | 85-95% | |

| Product Form | Solid or viscous oil |

Step 4: Formation of this compound

Principle and Rationale: The final step is the conversion of the free base into its hydrochloride salt. This is a standard acid-base reaction. The salt form of the amine is generally more crystalline, stable, and easier to handle and purify than the free base. It also often imparts improved solubility in aqueous media. The salt is formed by treating a solution of the amine with hydrochloric acid.

Experimental Protocol:

-

Salt Formation: The crude 3-(2-Aminoethyl)-5-chloroindolin-2-one from the previous step is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Acidification: A solution of hydrogen chloride in ethanol (or another appropriate solvent) is added dropwise to the stirred solution of the amine until the pH becomes acidic (pH 2-3). Alternatively, HCl gas can be bubbled through the solution.

-

Isolation: The hydrochloride salt typically precipitates out of the solution upon addition of the acid or upon cooling. The mixture is stirred in an ice bath for 1-2 hours to maximize precipitation.

-

Purification: The solid product is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any soluble impurities, and dried under vacuum to yield the final product, this compound.

| Parameter | Value/Description | Reference(s) |

| Starting Material | 3-(2-Aminoethyl)-5-chloroindolin-2-one | |

| Key Reagents | Hydrochloric Acid (HCl) | |

| Solvent | Ethanol, Isopropanol, or Diethyl Ether | , |

| Typical Yield | >95% | |

| Product Form | Crystalline solid |

Conclusion

The synthetic pathway detailed in this guide represents a logical and efficient method for the preparation of this compound. By leveraging well-understood and high-yielding reactions such as Friedel-Crafts cyclization, Knoevenagel condensation, and catalytic hydrogenation, this key pharmaceutical intermediate can be synthesized from simple, commercially available starting materials. The protocols provided are based on established chemical principles and analogous transformations found in the scientific literature, offering a solid foundation for laboratory-scale synthesis and further process development.

References

-

BenchChem. 3-(2-Aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride.

-

New Drug Approvals. (2013). Ziprasidone.

-

Google Patents. Process for 5-fluoro-6-chlorooxindole. US5210212A.

- Patent 1476162. CONTROLLED SYNTHESIS OF ZIPRASIDONE. [URL: Not Available]

- Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. [URL: Not Available]

-

ResearchGate. Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues.

-

Wikipedia. Knoevenagel condensation.

-

Sigma-Aldrich. 5-Chloroindole 98%.

-

MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.

-

Google Patents. 5-Chloro-indole preparation. US4377699A.

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.

-

ResearchGate. Scheme of the synthesis reaction of 5-Chloroisatin3-hydrazone by the....

-

ChemicalBook. 4-Chloroaniline synthesis.

- Banaras Hindu University.

-

Semantic Scholar. Synthesis of 2-Mercapto-(2-Oxoindolin-3- Ylidene)Acetonitriles from 3-(4-Chloro-5H....

-

BenchChem. Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation.

-

ResearchGate. (PDF) Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.

-

ResearchGate. How to make a salt of a novel compound?.

-

Reddit. Problem with hydrochloride salt formation/isolation.

-

Google Patents. Process for industrial application of Knoevenagel synthesis. US5008429A.

-

Buchler GmbH. Knoevenagel catalyzed by Quinidine Derivative.

-

PubMed. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water.

-

PMC - NIH. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles.

-

Beilstein Journals. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor.

-

ResearchGate. How do i get rid of Raney-Nickel after a reaction?.

-

MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.

-

Organic & Biomolecular Chemistry (RSC Publishing). An efficient and practical synthesis of [2-11C]indole via superfast nucleophilic [11C]cyanation and RANEY® Nickel catalyzed reductive cyclization.

-

Google Patents. Process for the preparation of indole derivatives or salts thereof. US6515141B1.

-

MDPI. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.

-

MDPI. N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide.

-

Google Patents. A method for the preparation of the hydrochloride salt from the duloxetine base. EP2172464B1.

-

CORE. Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines.

Sources

- 1. CN103450068A - Synthetic method of ziprasidone intermediate - Google Patents [patents.google.com]

- 2. CONTROLLED SYNTHESIS OF ZIPRASIDONE - Patent 1476162 [data.epo.org]

- 3. Synthetic method of ziprasidone intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]

- 5. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 6. Molindone | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2009116085A2 - An improved process for the preparation of ziprasidone - Google Patents [patents.google.com]

A Strategic Guide to the Biological Activity Screening of 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel compound, 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride. As a molecule with limited public data, its screening is predicated on a robust analysis of its core chemical features. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, most notably as a pharmacophore in numerous clinically approved protein kinase inhibitors.[1] This fact provides a strong rationale for prioritizing the investigation of its anticancer and anti-angiogenic potential. This document provides a logical, field-proven workflow designed for researchers in drug development, moving from broad, high-throughput primary screens to specific, mechanism-of-action-focused secondary and tertiary assays. Each proposed step is supported by established scientific principles and includes detailed protocols to ensure experimental integrity and reproducibility. The ultimate goal is to efficiently identify and validate the primary biological targets and therapeutic potential of this promising compound.

Introduction: Rationale Rooted in Chemical Structure

The compound this compound is a novel chemical entity. A systematic evaluation of its biological activity is essential to unlock its therapeutic potential. The investigative strategy is built upon a logical deduction from its key structural components:

-

The Indolin-2-one Core: This heterocyclic scaffold is the cornerstone of several highly successful targeted cancer therapies, including Sunitinib and Nintedanib.[1] These drugs function primarily as inhibitors of receptor tyrosine kinases (RTKs), which are critical mediators of cell proliferation, survival, and angiogenesis. Therefore, a primary hypothesis is that our compound will exhibit inhibitory activity against various protein kinases.

-

The 3-(2-Aminoethyl) Side Chain: This flexible, basic side chain is capable of forming critical ionic bonds or hydrogen bonds with acidic amino acid residues (e.g., Aspartate, Glutamate) within a kinase's ATP-binding pocket, a common interaction motif for kinase inhibitors.

-

The 5-Chloro Substituent: The presence of a halogen at this position can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties through steric and electronic effects.[2]

Based on this structural analysis, this guide proposes a screening cascade designed to first broadly assess the compound's cytotoxic effects and its impact on the human kinome, followed by progressively more focused assays to confirm targets, elucidate mechanisms, and explore functional consequences.

The Screening Cascade: A Multi-Tiered Approach

A tiered approach is the most efficient and cost-effective method for characterizing a novel compound. It prioritizes resources by using broad, high-throughput assays to cast a wide net initially, followed by more complex and specific assays to validate the initial "hits."

Caption: A logical workflow for the biological screening of a novel compound.

Tier 1: Primary Biological Screening

Rationale for Initial Broad Profiling

The objective of Tier 1 is to rapidly and broadly assess the compound's biological activity without bias toward a specific mechanism. This is achieved through two parallel screening strategies: a cell-based antiproliferative screen to measure overall cellular impact and a biochemical kinase panel to identify direct enzymatic targets.

Protocol: High-Throughput Antiproliferative Screening

This protocol determines the compound's effect on the growth of a diverse panel of human cancer cell lines. The MTS assay is a robust colorimetric method for assessing cell viability.[3][4]

Methodology: MTS Cell Viability Assay

-

Cell Plating: Seed cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate cell culture medium.

-

Cell Treatment: Remove the medium from the cell plates and add 100 µL of medium containing the compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic activity of the cell lines and should be optimized.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results to identify cell lines sensitive to the compound.

Protocol: Broad Panel Kinase Inhibition Screen

This assay provides a comprehensive profile of the compound's activity across the human kinome. It is typically performed by specialized contract research organizations (CROs).

Methodology: Single-Dose Kinase Panel

-

Compound Submission: Provide the compound to the CRO at a specified concentration and quantity.

-

Assay Performance: The CRO will screen the compound at a single, high concentration (typically 1-10 µM) against a large panel of purified protein kinases (e.g., the DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™ platform).[5]

-

Assay Principle: These assays measure the ability of the compound to displace a ligand from the ATP-binding site of each kinase or inhibit the phosphorylation of a substrate.[6][7] The specific readout can be radiometric, fluorescent, or luminescence-based.

-

Data Output: The results are typically provided as "% Inhibition" at the tested concentration for each kinase in the panel. A common threshold for a "hit" is >50% or >75% inhibition.

Tier 2: Hit Confirmation and Mechanistic Elucidation

Rationale for Secondary Assays

The goal of Tier 2 is to validate the hits from the primary screen. This involves confirming the antiproliferative activity with dose-response curves to generate IC₅₀ values and confirming the kinase targets with biochemical IC₅₀ determinations. Finally, a cellular assay is used to confirm that the compound engages its intended target within a biological context.

Protocol: IC₅₀ Determination in Cancer Cell Lines

This protocol expands on the primary screen by using a wider range of concentrations to determine the precise potency (IC₅₀ value) of the compound in the most sensitive cell lines.

Methodology: Follow the MTS assay protocol (Section 3.2), but use a more granular 10- to 12-point serial dilution (e.g., half-log dilutions) centered around the estimated effective concentration from the primary screen. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Protocol: Biochemical Kinase IC₅₀ Determination

This assay confirms the direct inhibitory effect of the compound on the purified kinase enzymes identified as hits in Tier 1.

Methodology: In Vitro Kinase Assay (Generic)

-

Reaction Mixture: In a 96- or 384-well plate, combine the purified kinase enzyme, a specific peptide or protein substrate, and ATP (often at its Kₘ concentration) in a kinase reaction buffer.

-

Inhibitor Addition: Add the compound across a range of concentrations (e.g., 10 µM to 0.1 nM).

-

Reaction Initiation & Incubation: Initiate the kinase reaction (often by adding ATP) and incubate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

-

Radiometric: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.[8]

-

Luminescence: Using an assay like ADP-Glo™, which measures the amount of ADP produced.

-

TR-FRET: Using a europium-labeled antibody that detects the phosphorylated substrate.

-

-

Analysis: Plot the % inhibition versus compound concentration and calculate the IC₅₀ value using non-linear regression.

Protocol: Target Engagement Cellular Assay (Western Blot)

If a specific kinase, such as VEGFR2, is confirmed as a potent target, this assay verifies that the compound can inhibit its activity inside the cell.

Caption: Inhibition of the VEGFR2 signaling pathway by the test compound.

Methodology: Western Blot for Phospho-VEGFR2

-

Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the compound or vehicle (DMSO) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Loading Control: Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control like GAPDH or β-actin to ensure equal protein loading. A dose-dependent decrease in the p-VEGFR2 signal relative to the total VEGFR2 signal confirms cellular target engagement.

Tier 3: Advanced In Vitro Profiling

Rationale for Functional and Selectivity Assays

With a confirmed target and cellular activity, Tier 3 aims to understand the functional consequences of target inhibition and to build a preliminary safety profile by screening for major off-target liabilities.

Protocol: In Vitro Angiogenesis Assay (Tube Formation)

This assay is a classic functional screen for inhibitors of angiogenesis, a process often driven by kinases like VEGFR2.[9][10]

Methodology: Endothelial Cell Tube Formation Assay

-

Plate Coating: Thaw Matrigel® Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing the compound at various concentrations.

-

Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.

-

Incubation: Incubate for 4-18 hours at 37°C, 5% CO₂.

-

Visualization: Monitor the formation of capillary-like structures (tubes) using a microscope. Capture images at a fixed time point.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points using software like ImageJ with an angiogenesis analyzer plugin. A dose-dependent reduction in these parameters indicates anti-angiogenic activity.

Off-Target Liability Screening

The 2-aminoethyl side chain bears a structural resemblance to the tryptamine core of serotonin. Therefore, screening against a panel of G-protein coupled receptors (GPCRs), especially serotonin receptors, is a prudent step to identify potential neurological or cardiovascular side effects.[11]

Methodology: GPCR Profiling Panel

-

Assay Format: Similar to the kinase panel, this is typically outsourced to a CRO that maintains a large portfolio of cell lines expressing specific GPCRs.[12][13][14]

-

Readouts: Functional readouts are used to measure receptor activation or inhibition, such as:

-

Calcium flux assays for Gq-coupled receptors.

-

cAMP accumulation assays for Gs- and Gi-coupled receptors.

-

β-arrestin recruitment assays.[15]

-

-

Data Analysis: Results are reported as % activation (for agonists) or % inhibition (for antagonists) at a single high concentration. Any significant activity would warrant further investigation to determine potency and functional consequence.

Data Interpretation and Next Steps

The data generated from this screening cascade will provide a comprehensive initial profile of this compound.

Hypothetical Data Summary

| Assay Type | Target/Cell Line | Result (IC₅₀ / Effect) | Implication |

| Antiproliferative | HCT-116 (Colon) | 1.2 µM | Potent anticancer activity in a colon cancer model. |

| A549 (Lung) | 5.8 µM | Moderate activity in a lung cancer model. | |

| HUVEC (Endothelial) | 0.4 µM | High sensitivity of endothelial cells suggests anti-angiogenic potential. | |

| Biochemical Kinase | VEGFR2 | 55 nM | Potent and direct inhibition of a key angiogenesis regulator. |

| PDGFRβ | 98 nM | Activity against another RTK involved in angiogenesis. | |

| PAK4 | >10 µM | No significant activity against this kinase. | |

| Functional | HUVEC Tube Formation | 0.5 µM | Confirms functional anti-angiogenic effect at the cellular level. |

| Off-Target | 5-HT₂ₐ Receptor | 2.5 µM (Antagonist) | Potential for off-target effects; requires further investigation. |

Next Steps

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to improve potency against the primary target (e.g., VEGFR2) and selectivity against off-targets (e.g., 5-HT₂ₐ).

-

In Vivo Efficacy Studies: If the in vitro profile is compelling, the next step is to evaluate the compound's efficacy in animal models, such as a tumor xenograft model in mice, to assess its ability to inhibit tumor growth and angiogenesis in vivo.[16][17]

-

ADME/Tox Profiling: Conduct preliminary studies to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Conclusion

This guide presents a scientifically grounded, systematic, and efficient pathway for the biological characterization of this compound. By leveraging knowledge of its core indolin-2-one scaffold, a screening cascade focused on kinase inhibition and antiproliferative activity is strongly justified. The proposed tiered workflow, from broad primary screening to specific functional and mechanistic assays, is designed to rapidly identify the compound's primary targets, confirm its cellular effects, and provide a clear rationale for its advancement into lead optimization and preclinical development.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

-

Lessel, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

-

Auerbach, A., et al. (2010). In vivo models of angiogenesis. PMC - NIH. [Link]

-

Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. PubMed. [Link]

-

Ibrahim, S. M., et al. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. [Link]

-

Wang, Z., et al. (2011). Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. PubMed. [Link]

-

Macleod, K. F., et al. (1994). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. PubMed. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Adan, A., et al. (2016). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

-

de la Cruz, E., et al. (2015). New inhibitors of angiogenesis with antitumor activity in vivo. PubMed. [Link]

-

Zhang, R., & Xie, X. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

-

BMG Labtech. (2023). Cytotoxicity assays – what your cells don't like. [Link]

-

Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Adan, A., et al. (2010). In vivo models of angiogenesis. ResearchGate. [Link]

-

DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

-

Eurofins Discovery. Functional GPCR Assays, Understanding On/Off-target Activity. [Link]

-

ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. [Link]

-

Li, X., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed. [Link]

-

Al-Salahi, R., et al. (2022). Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. MDPI. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.co.uk]

- 4. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges | Biomedical Research and Therapy [bmrat.org]

- 10. New inhibitors of angiogenesis with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. m.youtube.com [m.youtube.com]

- 16. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Physicochemical properties of 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride

For Correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories This document is intended for research and development professionals. All protocols and claims are based on established scientific principles and available data. Independent verification is recommended.

Abstract

This compound is a substituted indolinone derivative of significant interest in medicinal chemistry and drug discovery. The indolinone scaffold is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers. The document details its chemical identity, outlines robust analytical methodologies for its characterization, proposes a logical synthetic pathway, and discusses its stability and potential applications. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for scientists engaged in the synthesis, evaluation, and development of novel therapeutics based on this molecular framework.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure. This compound is a heterocyclic compound featuring a chlorinated indolin-2-one core with an aminoethyl substituent at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to biological assays and pharmaceutical formulation.

The structure incorporates several key features: a planar aromatic ring, a lactam (cyclic amide) moiety, a chiral center at the C3 position, and a primary amine side chain. These features dictate its chemical reactivity, physical properties, and potential biological interactions.

Caption: Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(2-aminoethyl)-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride | N/A |

| CAS Number | 1185150-35-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | [2] |

| Molecular Weight | 247.12 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(C(=O)N2)CCN.Cl | [3] |

| InChIKey | TXSFUPUQVBZDAA-UHFFFAOYSA-N (for parent compound) |[3] |

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. These properties influence everything from reaction kinetics to pharmacokinetics.

Table 2: Core Physicochemical Properties

| Property | Value / Expected Value | Rationale & Scientific Insight |

|---|---|---|

| Appearance | White to off-white solid | Typical for organic hydrochloride salts. The color can be influenced by trace impurities. |

| Melting Point | Requires experimental determination | The melting point will be sharp for a pure crystalline solid. As a salt, it is expected to be relatively high, likely >200°C. |

| Solubility | Expected to be soluble in water, methanol, and DMSO. Sparingly soluble in ethanol. Insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | The hydrochloride salt of the primary amine confers significant polarity, promoting solubility in polar protic solvents. The organic scaffold limits solubility in highly nonpolar media. This profile is advantageous for preparing stock solutions for biological screening. |

| pKa | ~9-10 (for the primary amine) | The primary aminoethyl group is the most basic site and will be protonated at physiological pH. The pKa of the lactam N-H is significantly higher (>17) and not relevant under normal aqueous conditions. Understanding the pKa is crucial for designing buffers in assays and predicting ionization state. |

| LogP (Octanol/Water) | Requires experimental or computational determination | The partition coefficient is a key determinant of membrane permeability and ADME properties. While the chlorine atom increases lipophilicity, the protonated amine significantly increases hydrophilicity. |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis logically begins with the commercially available 5-chlorooxindole. The key strategic challenge is the introduction of the aminoethyl side chain at the C3 position. A plausible approach involves a Knoevenagel-type condensation followed by reduction.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

-

Step 1: Condensation: To a solution of 5-chlorooxindole (1.0 eq) in a suitable solvent like ethanol, add a protected form of aminoacetaldehyde (e.g., N-Boc-aminoacetaldehyde, 1.1 eq) and a catalytic amount of a base such as piperidine. Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Step 2: Reduction: After cooling, the intermediate formed in situ is reduced. Addition of a reducing agent like sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0°C, followed by stirring at room temperature, will reduce the exocyclic double bond.

-

Step 3: Deprotection & Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The Boc-protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

-

Step 4: Purification and Salt Formation: The resulting crude free base is purified using column chromatography on silica gel. The purified free base is dissolved in a minimal amount of a solvent like ethanol, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete.

-

Step 5: Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of a synthesized compound. A multi-technique approach ensures a self-validating system of analysis.[4]

Caption: A comprehensive workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Expected): (in DMSO-d₆, 400 MHz)

-

δ 8.0-8.5 ppm (br s, 3H): Protons of the -NH₃⁺ group.

-

δ 7.2-7.5 ppm (m, 3H): Aromatic protons on the chlorinated benzene ring. The patterns can be predicted using spectral data from precursors like 5-chlorooxindole.[5]

-

δ 10.5 ppm (s, 1H): Lactam N-H proton.

-

δ 3.5-3.8 ppm (m, 1H): Proton at the C3 chiral center.

-

δ 2.8-3.2 ppm (m, 2H): Methylene protons adjacent to the amine (-CH₂-NH₃⁺).

-

δ 1.8-2.2 ppm (m, 2H): Methylene protons adjacent to the C3 position (-CH-CH₂-).

-

-

¹³C NMR (Expected): (in DMSO-d₆, 100 MHz)

-

δ ~175 ppm: Carbonyl carbon (C=O) of the lactam.

-

δ 120-145 ppm: 6 aromatic carbon signals.

-

δ ~40-50 ppm: Signals for the C3 carbon and the two aliphatic methylene carbons.

-

Mass Spectrometry (MS)

MS provides crucial information about molecular weight and fragmentation, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Ion: The analysis will detect the free base. The expected [M+H]⁺ ion would be at m/z corresponding to the exact mass of C₁₀H₁₂ClN₂O⁺ (Calculated: 211.0633). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed for the molecular ion peak, providing definitive evidence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

Expected Absorption Bands (cm⁻¹):

-

~3200-3400 cm⁻¹: N-H stretching (lactam).

-

~2800-3000 cm⁻¹ (broad): N-H stretching from the R-NH₃⁺ group.

-

~1680-1700 cm⁻¹: Strong C=O stretching (lactam carbonyl).

-

~1600, ~1470 cm⁻¹: C=C stretching in the aromatic ring.

-

~1000-1100 cm⁻¹: C-Cl stretching.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound.

-

Objective: To quantify the percentage purity of the main compound and identify any potential impurities from the synthesis.[4]

-

Methodology (General Protocol):

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically most effective.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the chromophore absorbs, typically around 254 nm.

-

Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator or an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture absorption and potential oxidation.

-

Potential Degradation: As a hydrochloride salt, the compound is generally stable. However, the indolinone core can be susceptible to oxidative degradation, especially when exposed to light and air over extended periods. The primary amine can also participate in side reactions if stored improperly or in the presence of reactive aldehydes or ketones.

Potential Applications and Biological Context

The 3-substituted indolin-2-one core is a well-established pharmacophore. It forms the backbone of several approved drugs, most notably sunitinib and nintedanib, which are multi-targeted tyrosine kinase inhibitors used in oncology. The specific combination of the 5-chloro and 3-(2-aminoethyl) substituents in the target compound makes it a valuable molecule for several research avenues:

-

Synthetic Intermediate: It serves as a key building block for creating more complex molecules. The primary amine is a versatile handle for further functionalization, allowing for the construction of compound libraries for screening.

-

Fragment-Based Drug Discovery: The molecule itself can be screened as a fragment to identify interactions with biological targets like kinases, proteases, or G-protein coupled receptors.

-

Neuropharmacology: Many indole and indolinone derivatives exhibit activity in the central nervous system.[6][7] The structural similarity to neurotransmitters like serotonin suggests potential for investigation in neuropharmacological research.

References

-

PubChem. (n.d.). 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1H-indole-3-ethylamine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-aminoethyl)-1H-indol-5-ol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109516919A - A kind of preparation method of three (2- amino-ethyl) amine.

-

PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 5-chloro AMT - SpectraBase. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0244085 A2 - 3-\2-Aminoethyl\indole derivatives. Retrieved from [Link]

Sources

- 1. 3-(2-aminoethyl)-5-hydroxy indole hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy Online CAS Number 1185150-35-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Chlorooxindole(17630-75-0) 1H NMR spectrum [chemicalbook.com]

- 6. Buy 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride | 319919-29-4 [smolecule.com]

- 7. 3-(2-Aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride

Introduction

3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride is a substituted indolinone compound of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement in any research or development pipeline. The solubility and chemical stability of an active pharmaceutical ingredient (API) are critical determinants of its biological performance, influencing everything from bioavailability and therapeutic efficacy to formulation strategies and shelf-life.

Publicly available experimental data on the solubility and stability of this compound (CAS: 1185150-35-9; Molecular Formula: C₁₀H₁₁ClN₂O·HCl[1]) is limited. Therefore, this technical guide provides a comprehensive framework for the systematic evaluation of these critical parameters. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols required to generate robust and reliable data, ensuring the scientific integrity of subsequent studies. This document follows established principles from the International Council for Harmonisation (ICH) to ensure that the methodologies described are scientifically sound and meet regulatory expectations.[1][2][3]

Part 1: Aqueous Solubility Assessment

The aqueous solubility of a compound is a primary factor governing its absorption and distribution in biological systems.[4] For an ionizable molecule such as this compound, solubility is expected to be highly dependent on pH. We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for later-stage development.[5][6]

Causality Behind Experimental Choices

-

Kinetic vs. Thermodynamic Solubility: Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution (typically created by diluting a DMSO stock into an aqueous buffer).[7][8] This mimics the conditions of many high-throughput biological assays and is valuable for identifying potential issues early.[9] Thermodynamic solubility, determined by equilibrating the solid material with the solvent, represents the true saturation point and is crucial for formulation and biopharmaceutical modeling.[4][5]

-

pH Range Selection: Since the gastrointestinal tract has a varying pH (from ~1-2 in the stomach to ~6-7.5 in the intestine), assessing solubility across a range of pH values is critical for predicting oral absorption.[5] We will use standard buffers to represent these physiological environments.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for concentration measurement due to its specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[10]

Experimental Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination (Nephelometric or Direct UV Method)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Buffer Preparation: Prepare a series of aqueous buffers, such as 0.1 M HCl (pH ~1-2), citrate buffer (pH 5.0), and phosphate-buffered saline (PBS, pH 7.4).

-

Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to the aqueous buffers. A common method is to add 2 µL of the stock to 198 µL of buffer to achieve a final concentration of 100 µM with 1% DMSO.[8][11]

-

Incubation: Seal the plate and shake at room temperature (approx. 25°C) for 2 hours.

-

Precipitate Detection/Removal:

-

Quantification: Analyze the clear supernatant or filtrate by a calibrated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Reporting: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4). Ensure enough solid is added so that undissolved material remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze by a validated HPLC-UV method to determine the compound's concentration.

-

Data Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Data Presentation: Solubility Profile

| Parameter | pH 2.0 (0.1 M HCl) | pH 5.0 (Citrate Buffer) | pH 7.4 (PBS) |

| Kinetic Solubility (µM) | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermodynamic Solubility (µM) | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermodynamic Solubility (µg/mL) | [Insert Data] | [Insert Datal] | [Insert Data] |

| Table 1: Example data table for summarizing the solubility results of this compound at 25°C. |

Part 2: Chemical Stability Profiling

Stability testing is essential for identifying degradation pathways and establishing appropriate storage conditions and a re-test period for the compound. Forced degradation (or stress testing) is a cornerstone of this process, as mandated by ICH guideline Q1A(R2).[1][2] These studies deliberately expose the compound to harsh conditions to accelerate its degradation, which helps in developing and validating a "stability-indicating" analytical method.[12][13]

Causality Behind Experimental Choices

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for small organic molecules in a pharmaceutical context.[2][14] This systematic approach ensures a comprehensive understanding of the molecule's liabilities.

-

Target Degradation: The goal is not to completely destroy the compound but to achieve a modest level of degradation (typically 5-20%).[2][14] This provides a sufficient quantity of degradation products for detection and separation without being overly destructive, which could lead to secondary and irrelevant degradation pathways.

-

Stability-Indicating HPLC Method: A critical outcome of forced degradation is the development of an analytical method (usually HPLC) that can resolve the parent compound from all its degradation products, process impurities, and other sample components.[13][15] This method's specificity is essential for accurately quantifying the compound's purity and stability over time.

Experimental Workflow for Stability Profiling

Caption: Workflow for conducting forced degradation studies.

Protocol 3: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:[2][16]

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature.

-

Oxidation: Add an appropriate volume of hydrogen peroxide solution (e.g., to a final concentration of 3% H₂O₂). Incubate at room temperature.

-

Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 60°C or 80°C). Also, store the solid compound in a stability chamber under the same conditions.

-

Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3]

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours).

-

Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A diode-array detector (DAD) is useful for assessing peak purity, and mass spectrometry (MS) can help in identifying degradation products.[15]

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | No. of Degradation Products |

| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 |

| 0.1 M HCl | 24h / 60°C | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH | 8h / 40°C | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 24h / RT | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 48h / 80°C | [Insert Data] | [Insert Data] | [Insert Data] |

| Photostability | ICH Q1B | [Insert Data] | [Insert Data] | [Insert Data] |

| Table 2: Example data table for summarizing forced degradation results. |

Synthesis and Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, provides the foundational data necessary for the intelligent progression of this compound as a research tool or potential therapeutic candidate.

The solubility data will directly inform the design of in vitro and in vivo experiments, ensuring that the compound is sufficiently dissolved to produce reliable biological results. Furthermore, it provides the basis for developing preclinical and clinical formulations. The stability profile generated from forced degradation studies is paramount for several reasons: it elucidates the molecule's intrinsic chemical liabilities, guides the development of a robust, stability-indicating analytical method, and informs decisions on appropriate storage conditions, packaging, and the assignment of a preliminary re-test period.

By adhering to these rigorous, scientifically grounded protocols, researchers can build a comprehensive physicochemical profile of this compound, ensuring data integrity and enabling informed, evidence-based decisions in the drug discovery and development process.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

-

ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

Al-Haj, N., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Molecules. [Link]

-

A Review on Stability Indicating Assay Method Development And Validation By Using Hplc. (2023). Research Journal of Pharmacy and Technology. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Sköld, C., et al. (2006). Kinetic and thermodynamic solubility: a case for all research compounds?. Drug Discovery Today. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Kestur, U. S. (2022). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

-

Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Sugano, K. (2012). Solubility and Dissolution Profile Assessment in Drug Discovery. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ICH Official web site : ICH [ich.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. biopharmaspec.com [biopharmaspec.com]

Whitepaper: A Multi-Pronged Strategy for the De Novo Target Identification of 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a small molecule's biological target is a critical, yet often challenging, step in drug discovery, particularly in the context of phenotypic screening. This guide presents a comprehensive, integrated strategy for the target deconvolution of a novel compound, 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride. Leveraging the compound's privileged indolinone scaffold, we outline a phased approach that begins with rapid, cost-effective computational predictions to generate initial hypotheses. This is followed by parallel, unbiased, and hypothesis-driven experimental workflows, featuring detailed protocols for Drug Affinity Responsive Target Stability (DARTS) and Kinome Profiling. The guide culminates in a robust validation phase to confirm target engagement and elucidate the mechanism of action. This document serves as a technical blueprint for researchers seeking to systematically uncover the molecular targets of novel bioactive compounds.

Introduction: The Target Deconvolution Imperative

The "Black Box" of Phenotypic Drug Discovery

Historically, many first-in-class drugs were discovered through phenotypic screening, where compounds are evaluated based on their effect on a cell or organism without prior knowledge of the molecular target.[1][2] This approach, also known as forward pharmacology, is powerful for identifying molecules with desired biological effects in a complex system. However, it presents a significant subsequent challenge: identifying the specific biological molecule(s) the compound interacts with to produce its effect—a process termed target deconvolution or target identification.[1][3] Without a known target, optimizing a compound's potency, selectivity, and safety profile is akin to navigating without a map.

Compound of Interest: this compound

The subject of this guide is a small molecule featuring an indolin-2-one (also known as oxindole) core. The indolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[4][5] Notably, this scaffold is the backbone of numerous approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases (RTKs).[4][6] Derivatives have also been investigated as inhibitors of p21-activated kinase 1 (PAK1)[7], Cathepsin C[8], and as potential anticancer and anti-inflammatory agents.[4][8] This precedent strongly suggests that protein kinases are a plausible target class for this compound, providing a valuable starting point for hypothesis-driven investigation.

An Integrated Strategy for Target Identification

To efficiently and accurately identify the target of our compound, we propose a multi-phase strategy that integrates computational and experimental approaches. This workflow is designed to maximize information while minimizing resource expenditure, moving logically from broad, predictive methods to specific, validated results.

Caption: The experimental workflow for the DARTS methodology.

Detailed Experimental Protocol: DARTS

This protocol is adapted from standard methodologies described in the literature. [9] A. Cell Lysate Preparation

-

Culture appropriate cells (e.g., HEK293T) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in M-PER buffer supplemented with protease inhibitors (use a non-denaturing lysis buffer).

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay. Normalize concentration to 1 mg/mL.

B. Compound Incubation

-

In separate microcentrifuge tubes, add 100 µL of the normalized cell lysate.

-

To the "treatment" tube, add this compound to the desired final concentration (e.g., 10 µM).

-

To the "control" tube, add an equivalent volume of the vehicle (e.g., DMSO).

-

Incubate all tubes at room temperature for 1 hour to allow for binding.

C. Protease Digestion

-

Prepare a stock solution of a broad-spectrum protease, such as Pronase.

-

Dilute the Pronase and add it to each tube at a predetermined optimal ratio (e.g., 1:100 protease:lysate protein weight). Self-Validation Step: This ratio must be optimized beforehand to ensure incomplete digestion in the control lane, allowing for the visualization of protected bands.

-

Incubate at room temperature for 30 minutes.

-

Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

D. Analysis

-

Gel-based: Run the digested samples on an SDS-PAGE gel. Stain with Coomassie Blue or a silver stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane.

-

Mass Spectrometry (for unbiased identification): Excise the unique/protected bands from the gel. Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the protein(s). Alternatively, for a gel-free approach, perform a solution-based proteomic analysis comparing the entire set of peptides in the treated vs. control samples.

Data Analysis & Hit Identification

Candidate targets are proteins that consistently show resistance to proteolysis in the presence of the compound. Quantitative proteomics software can be used to compare peptide abundance between the two samples, with a statistically significant increase in abundance in the treated sample indicating a potential "hit".

Phase 2 (Track B): Hypothesis-Driven Experimental Identification

Rationale: Focusing the Search Based on Prior Knowledge

This approach runs in parallel to the unbiased track. Based on the indolinone scaffold's known propensity to target kinases and the results of the in silico screen, a hypothesis-driven screen is a highly efficient use of resources. [4][6]Kinome profiling is a direct way to test the hypothesis that the compound is a kinase inhibitor.

Featured Methodology: Kinome Profiling

Kinome profiling services offer rapid screening of a compound against a large panel of purified, active kinases (often hundreds). [10][11]The compound is tested for its ability to inhibit the activity of each kinase in the panel, typically measured via the reduction of substrate phosphorylation. This approach provides a comprehensive overview of the compound's kinase selectivity and potency. [12][13]

Protocol Overview: Engaging a Kinome Profiling Service

-

Provider Selection: Choose a commercial provider (e.g., Reaction Biology, PamGene, Pharmaron) that offers a large, diverse kinase panel. [11][12][14]2. Consultation & Design: Work with the provider's scientists to design the experiment. Key parameters include:

-

Compound Concentration: A single high concentration (e.g., 10 µM) is often used for initial screening to identify any activity.

-

ATP Concentration: Assays can be run at physiological ATP levels (e.g., 1 mM) or at the Kₘ for ATP, which can affect the apparent potency of ATP-competitive inhibitors. [13]3. Sample Submission: Submit a high-purity sample of this compound according to the provider's specifications.

-

-

Data Reception & Analysis: The provider will perform the assays and deliver a report, typically within a few weeks. [12]The data is usually presented as the percent inhibition for each kinase at the tested concentration.

Data Presentation: Kinome Profiling Results

The results are best summarized in a table listing the kinases that show significant inhibition.

Table 1: Example Kinome Profiling Hit Summary (at 10 µM)

| Kinase Target | Family | % Inhibition |

|---|---|---|

| EGFR | RTK | 95% |

| VEGFR2 | RTK | 92% |

| PDGFRβ | RTK | 88% |

| SRC | STK | 75% |

| LRRK2 | STK | 15% |

| ... | ... | ... |

(Note: Data is illustrative)

This data immediately identifies the most likely kinase targets for follow-up and validation.

Phase 3: Target Validation & Mechanism of Action Elucidation

The Imperative of Validation

Identifying a protein that binds to a compound (a "hit") is not the end of the investigation. [15]Validation is the critical process of confirming this interaction in a relevant biological context and demonstrating that this interaction is responsible for the compound's observed phenotypic effect. [3]

Caption: The convergence of evidence in target validation.

Primary Validation: Direct Target Engagement in Cells

The first step is to confirm that the compound engages the target protein inside intact cells. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this. It operates on a principle similar to DARTS: ligand binding stabilizes a protein, increasing its melting temperature. By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, a "thermal shift" can be observed for true targets.

Secondary Validation: Functional Assays

Once binding is confirmed, one must show that this binding has a functional consequence.

-

Biochemical Assays: If the identified target is an enzyme (e.g., a kinase), its activity can be measured in a purified system. Perform a dose-response experiment with this compound to determine its IC₅₀ value against the purified kinase.

-

Cell-based Pathway Analysis: Investigate the signaling pathway downstream of the target. For example, if the target is EGFR, treating cells with the compound should reduce the phosphorylation of downstream proteins like AKT and ERK. This can be measured by Western Blotting.

Genetic Validation: Proving Causality

This is the highest bar for validation. Genetic methods are used to demonstrate that the target protein is essential for the compound's activity.

-

Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the target protein in cells. If the compound's phenotypic effect (e.g., inhibition of cell proliferation) is diminished or abolished in these cells compared to wild-type cells, it provides strong evidence that the compound acts through that target. [16]* Overexpression: Conversely, overexpressing the target protein may make cells more sensitive or, in some cases of competitive inhibition, more resistant to the compound.

Data Synthesis & Conclusion

The target identification of this compound is not a linear process but a convergence of evidence from multiple orthogonal approaches. A compelling case is built when:

-

The in silico predictions (Phase 1) point towards a protein family (e.g., kinases).

-

The unbiased DARTS experiment (Phase 2A) independently identifies a member of that same family as a top hit.

-

The hypothesis-driven kinome screen (Phase 2B) confirms potent inhibition of that specific kinase.

-

Validation experiments (Phase 3) demonstrate direct binding in cells, inhibition of enzymatic function, modulation of the correct downstream pathway, and a loss of efficacy when the target is genetically removed.

By following this integrated strategy, researchers can move with confidence from a compound with an unknown mechanism to a fully validated drug target. This foundational knowledge is indispensable for the subsequent stages of lead optimization, preclinical development, and ultimately, the successful translation of a promising molecule into a therapeutic agent.

References

-

Lomenick, B., Olsen, R. W., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287–298. Retrieved from [Link]

-

Patel, V. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. BenchSci. Retrieved from [Link]

-